2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide
Description
Properties
IUPAC Name |
2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZOJGXDVGGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Fluoro-2-methoxyaniline Derivatives
-
- Use of concentrated nitric acid or mixed acid systems (sulfuric acid and nitric acid) under controlled low-temperature conditions (0–5°C) to prevent over-nitration.
- The process involves initially protecting the amino group to avoid undesired side reactions during nitration.
-
- The aromatic amine (e.g., 4-fluoro-2-methoxyaniline) is dissolved in a suitable solvent such as acetic acid or sulfuric acid.
- Fuming nitric acid is slowly added while maintaining the temperature below 5°C.
- The mixture is stirred for 1–2 hours, then poured into ice-cold water to precipitate the nitrated product.
-
- Formation of N-protected-4-fluoro-2-methoxy-5-nitroaniline, which can be isolated via filtration and purification.
Nitration of 1,5-Difluoro-2,4-dinitrobenzene
- As per patent WO2018207120A1, nitration of 1,5-difluoro-2,4-dinitrobenzene can be achieved using nitrating agents under controlled conditions to obtain nitro derivatives suitable for further functionalization (first step in the synthesis pathway).
Protection of the Aniline Nitrogen
To facilitate selective nitration and subsequent transformations, the amino group is protected using various protecting groups:
-
- Acetyl (Ac)
- Carbobenzyloxy (Cbz)
- Methoxybenzyl (Moz)
- Tosyl (Ts)
- Others such as benzoyl (Bz) or benzyl (Bn)
-
- React the aromatic amine with acetic anhydride or other acylating agents in the presence of a base (e.g., pyridine) to form N-acetyl derivatives.
- Alternatively, use benzyl chloride or Cbz-Cl with a base like sodium carbonate for carbamate protection.
-
Aromatic amine + Ac2O (acetic anhydride) → N-acetylated aromatic amine -
- Protects the amino group during nitration to prevent side reactions.
- Facilitates regioselective nitration at desired positions.
Nitration of Protected Intermediates
-
- Nitration of protected aromatic compounds typically employs mixed acid systems (H2SO4/HNO3) at low temperatures (0–5°C).
- The nitration is monitored to prevent over-nitration, which can lead to undesired by-products.
-
- Formation of N-protected-4-fluoro-2-methoxy-5-nitroaniline derivatives, with nitration occurring selectively at the 5-position relative to the amino group.
Deprotection and Amino Group Restoration
-
- Acidic hydrolysis (for acetyl groups) using dilute hydrochloric acid or sulfuric acid under reflux.
- Hydrogenolysis (for carbamate groups) using palladium on carbon under hydrogen atmosphere.
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N-acetyl-4-fluoro-2-methoxy-5-nitroaniline + HCl (dilute) → 4-fluoro-2-methoxy-5-nitroaniline -
- The free amino group is regenerated, yielding the intermediate suitable for subsequent acylation.
Amide Formation: Synthesis of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide
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- Coupling of the amino group with 4-methylpentanoic acid derivatives or their activated forms.
-
- Activation of 4-methylpentanoic acid using carbodiimide reagents such as EDCI or DCC in the presence of catalytic DMAP.
- Alternatively, conversion to acid chlorides using thionyl chloride or oxalyl chloride, followed by reaction with the aniline derivative.
-
- Use of anhydrous solvents like dichloromethane or DMF.
- Reaction temperature maintained at room temperature or slightly elevated (25–40°C).
-
4-methylpentanoic acid + DCC + DMAP → Activated ester + 2-(5-fluoro-2,4-dinitroanilino)amine → Amide product -
- The crude product is purified via recrystallization or chromatography to obtain the target compound with high purity.
Summary of the Overall Synthetic Route
| Step | Description | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Nitration of aromatic amine | HNO3 / H2SO4 at 0–5°C | Introduce nitro group at desired position |
| 2 | Protection of amino group | Ac2O, Cbz-Cl | Prevent side reactions during nitration |
| 3 | Nitration of protected amine | Same as step 1 | Achieve regioselective nitration |
| 4 | Deprotection | HCl, Pd/C | Regenerate amino group |
| 5 | Amide coupling | DCC/EDCI, acid chlorides | Attach 4-methylpentanoyl group |
| 6 | Final purification | Recrystallization | Obtain pure target compound |
Notes and Considerations
- Selectivity Control:
- Protecting groups are essential to control nitration regioselectivity, especially in multi-substituted aromatic systems.
- Reaction Optimization:
- Temperature and reagent stoichiometry critically influence yield and purity.
- Industrial Feasibility:
- The described methods are scalable, with patent WO2018207120A1 emphasizing cost-effectiveness and high purity for pharmaceutical applications.
- Environmental and Safety Aspects:
- Use of safer nitrating conditions and green chemistry approaches (e.g., sodium dithionite reduction) are recommended for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro and fluoro groups on the aromatic ring.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized products with higher oxidation states.
Scientific Research Applications
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a labeling reagent in HPLC for the determination of enantiomeric excess in chiral compounds.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the quality control of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide involves its interaction with specific molecular targets. The compound acts as a labeling reagent by forming covalent bonds with amino groups in target molecules. This interaction facilitates the detection and quantification of enantiomers in complex mixtures. The molecular targets include amino acids, peptides, and proteins, and the pathways involved are primarily related to covalent modification and subsequent chromatographic separation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Chain Length and Backbone Flexibility : The target compound’s 4-methylpentanamide backbone provides greater steric bulk compared to Marfey’s reagent (propanamide), enhancing chiral discrimination in HPLC .
- Stereochemical Impact : The D-leucinamide enantiomer () exhibits identical molecular weight but reversed configuration, critical for validating chiral separation protocols.
- Functional Group Diversity : Compounds like those in and incorporate aromatic or heterocyclic substituents (e.g., allyl-pyridinyl, dioxoisoindolinyl), shifting applications toward synthetic chemistry or bioactive screening .
Key Observations :
- Coupling Agents : The target compound and 5-fluorouracil derivatives () rely on EDC·HCl/HOBt for amide bond formation, minimizing racemization .
- Yield Variability : Fluorouracil-based analogues show lower yields (14–37%), likely due to steric hindrance from the heterocyclic moiety .
Spectral and Analytical Data
Table 3: Spectroscopic Comparisons
Key Observations :
- UV Activity : The target compound’s nitroaromatic group enables UV detection at 340 nm, unlike benzothiazole derivatives () or spin-label compounds () .
- Spin-Label Derivatives: Compounds like 3-(5-fluoro-2,4-dinitroanilino)-PROXYL () replace the amide with a stable radical (pyrrolidinyloxy), enabling electron paramagnetic resonance (EPR) studies .
Biological Activity
2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide is . Its structure includes a fluorinated dinitroaniline moiety attached to a 4-methylpentanamide group, which contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties. The following sections detail specific findings from various studies.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide against various pathogens.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | Strong |
These findings indicate that the compound exhibits moderate to strong antimicrobial activity , particularly against fungal pathogens like Candida albicans .
Anticancer Activity
The anticancer potential of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7.
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation and induce programmed cell death .
The mechanism through which 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide exerts its biological effects involves several pathways:
- Inhibition of Protein Synthesis : The compound appears to interfere with bacterial protein synthesis, leading to cell death.
- Induction of Oxidative Stress : In cancer cells, it increases reactive oxygen species (ROS), triggering apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the effectiveness of the compound against Staphylococcus aureus showed a significant reduction in bacterial load when treated with concentrations above 32 µg/mL. This suggests potential applications in treating infections caused by resistant strains .
Case Study 2: Anticancer Properties
In a controlled laboratory setting, treatment with varying concentrations of the compound led to a dose-dependent decrease in viability of HeLa cells. The study concluded that further investigation into its use as an anticancer drug could be warranted .
Q & A
Q. What are the critical structural features of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide that influence its reactivity?
The compound’s reactivity is governed by:
- Electron-withdrawing groups : The 2,4-dinitroanilino moiety strongly deactivates the aromatic ring, directing electrophilic substitutions to specific positions .
- Fluorine substituent : The 5-fluoro group introduces steric and electronic effects, potentially altering solubility and hydrogen-bonding interactions.
- Amide backbone : The 4-methylpentanamide group may influence conformational stability and intermolecular interactions (e.g., crystal packing or protein binding).
Methodological Insight : Use density functional theory (DFT) to map electron density distributions and predict reactive sites.
Q. What synthetic routes are commonly employed to prepare 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide?
A typical synthesis involves:
Nitration : Introduce nitro groups to a fluorinated aniline precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
Amide Coupling : React 5-fluoro-2,4-dinitroaniline with 4-methylpentanoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key Challenge : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete nitration.
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR : Aromatic protons adjacent to nitro groups appear downfield (δ 8.5–9.5 ppm). The fluorine atom causes splitting in adjacent proton signals.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 355.1).
- IR Spectroscopy : Detect N-H stretching (3300 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).
Data Interpretation Tip : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide?
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states, identifying energetically favorable pathways .
- Solvent Optimization : Predict solvent effects on reaction yield via COSMO-RS simulations. Polar aprotic solvents (e.g., DMF) often enhance nitro group stability.
- AI-Driven Automation : Implement machine learning (e.g., neural networks) to correlate reaction parameters (temperature, stoichiometry) with yield .
Q. How can researchers resolve contradictions in experimental data when studying this compound’s reaction mechanisms?
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways via NMR or mass spectrometry.
- Controlled Kinetic Studies : Perform time-resolved experiments to identify rate-determining steps and competing side reactions.
- Cross-Validation : Compare experimental results with computational predictions (e.g., activation energies from DFT) to reconcile discrepancies .
Q. What factorial design approaches are suitable for optimizing synthesis conditions?
A 2³ factorial design can test three variables (e.g., temperature, reagent ratio, reaction time):
Q. How does stereoelectronic effects influence the compound’s interactions in biological systems?
- Nitro Group Orientation : The meta and para nitro groups create a conjugated electron-deficient system, potentially binding to electron-rich enzyme active sites.
- Fluorine’s Role : The 5-fluoro substituent may enhance lipophilicity, affecting membrane permeability.
Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
